Riviciclib (P276-00)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Riviciclib, also known as P276-00, is a novel, potent, small-molecule inhibitor derived from flavone. It primarily targets cyclin-dependent kinases (CDKs), specifically CDK4-D1, CDK1-B, and CDK9-T1. This compound has shown significant cytotoxic effects against both chemosensitive and chemoresistant cancer cell lines . Riviciclib has been evaluated in various clinical trials, including phase II trials for mantle cell lymphoma, melanoma, squamous cell carcinoma of the head and neck, and advanced pancreatic cancer in combination with gemcitabine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Riviciclib involves multiple steps, starting with the preparation of the flavone core structure. The key steps include:
Formation of the flavone core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step typically involves a Friedel-Crafts acylation reaction.
Attachment of the pyrrolidinyl group: This is achieved through nucleophilic substitution reactions, often using pyrrolidine derivatives.
Industrial Production Methods: Industrial production of Riviciclib follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: Riviciclib undergoes various chemical reactions, including:
Oxidation: Riviciclib can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on Riviciclib, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the flavone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of Riviciclib, and various substituted analogs .
科学研究应用
Riviciclib has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.
Biology: Riviciclib is employed in research to understand the mechanisms of cell proliferation and apoptosis.
Medicine: It has been investigated for its potential therapeutic effects in various cancers, including mantle cell lymphoma, melanoma, and pancreatic cancer.
Industry: Riviciclib is used in the development of new anticancer drugs and as a reference compound in pharmaceutical research
作用机制
Riviciclib is compared with other CDK inhibitors such as:
Palbociclib: Another CDK4/6 inhibitor used in the treatment of breast cancer.
Ribociclib: Similar to Palbociclib, it targets CDK4/6 and is used in breast cancer therapy.
Abemaciclib: Also a CDK4/6 inhibitor with a broader spectrum of activity against various cancers
Uniqueness of Riviciclib: Riviciclib is unique due to its potent inhibition of multiple CDKs (CDK4-D1, CDK1-B, and CDK9-T1) and its effectiveness against both chemosensitive and chemoresistant cancer cell lines. This broad spectrum of activity makes it a valuable compound in cancer research and therapy .
相似化合物的比较
Dinaciclib: A pan-CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.
Voruciclib: Another pan-CDK inhibitor targeting CDK4, CDK6, and CDK9.
Roniciclib: A CDK inhibitor with a broad spectrum of activity against multiple CDKs
属性
IUPAC Name |
2-(2-chlorophenyl)-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUYMIVVAYRECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。